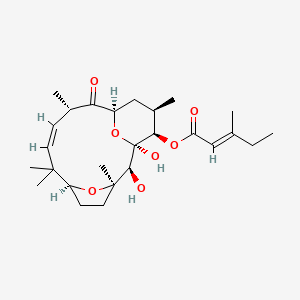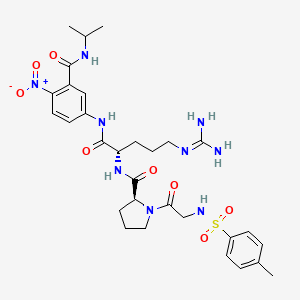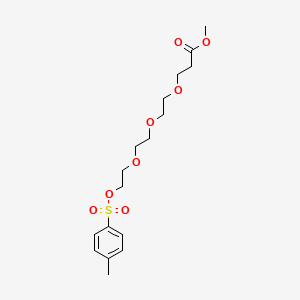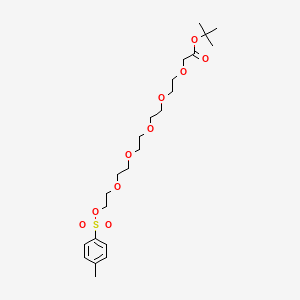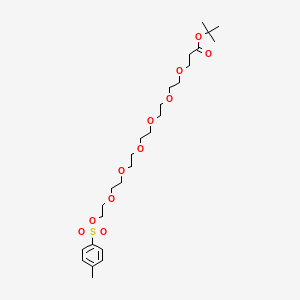
TT-10
Descripción general
Descripción
TT-10, also known as TAZ-K, is a pharmaceutical product that acts as an activator of the transcriptional coactivator with PDZ-binding motif (TAZ) and promotes cardiomyocytes (heart muscle cells) proliferation . It’s being studied for its potential to treat heart diseases accompanied by cardiomyocyte loss . It’s administered orally in subjects with advanced selected solid tumors .
Physical And Chemical Properties Analysis
TT-10 is a solid compound with a molecular weight of 283.35 . It’s soluble in DMSO at a concentration of 2 mg/mL . The compound is stored as a powder at temperatures between -20°C and 4°C .
Aplicaciones Científicas De Investigación
1. Use in Monitoring Infrastructure Health
- Distributed Fibre Optic Sensing (DFOS) in Tunnel Monitoring : The Centre for European Nuclear Research (CERN) applied DFOS for long-term monitoring of concrete-lined tunnel section TT10. This was crucial for assessing the safety and structural health of CERN's underground particle accelerators and tunnels. The system addressed challenges like remote monitoring due to inaccessibility and instrument malfunction due to high radioactivity, proving effective in detecting minor movements and strains in the tunnel structure (Murro et al., 2016).
2. Advancements in High Energy Physics
- Quantum Machine Learning in High Energy Physics : Research using IBM's gate-model quantum computing systems employed the quantum variational classifier method in LHC physics analyses, including tt̄H (Higgs boson production) and H → μ+μ− (Higgs boson decays). The study demonstrated the potential of quantum machine learning to differentiate between signal and background in physics datasets, indicating a promising future for this technology in high-luminosity LHC physics analyses (Wu et al., 2020).
3. Potential in Myocardial Repair
- Cardiomyocyte Proliferation and Myocardial Repair : A study characterized a small molecule named TT-10 for its ability to promote the proliferation of human induced pluripotent stem cell-derived cardiomyocytes (hiPSCMs). TT-10 showed effectiveness in activating the cell cycle of hiPSCMs without impairing their functional properties, suggesting its potential in clinical applications for myocardial repair (Ito et al., 2019).
4. Nanoparticle-Mediated Drug Delivery
- Enhanced Drug Delivery for Cardiac Repair : Research on nanoparticle-mediated delivery of TT-10 in a mouse model of myocardial infarction showed that this method significantly improved cardiac function and reduced infarct size. The study highlights the effectiveness of TT-10-loaded nanoparticles in promoting myocyte proliferation and suggesting an advanced approach for myocardial repair (Chen et al., 2021).
Propiedades
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPHJQPOHDZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



